molecular formula C13H16O3 B12303707 Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B12303707
M. Wt: 220.26 g/mol
InChI Key: DXSIVBWICLKCAB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C13H16O3. It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and a methoxyphenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of styrene derivatives. One common method is the reaction of 2-methoxystyrene with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a different position of the methoxy group.

    Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Another cyclopropane derivative with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3

InChI Key

DXSIVBWICLKCAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2OC

Origin of Product

United States

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